synthesis of 1-phenyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate
synthesis of 1-phenyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate
An In-depth Technical Guide for the Synthesis of 1-Phenyl-1H-pyrazol-5(4H)-one
Abstract
This technical guide provides a comprehensive examination of the synthesis of 1-phenyl-3-methyl-5-pyrazolone, a pharmaceutically significant compound also known as Edaravone, from the foundational reagents ethyl acetoacetate and phenylhydrazine. Moving beyond a simple procedural outline, this document delves into the underlying chemical principles, offering a mechanistic rationale for the reaction pathway and the causality behind key experimental choices. We present a highly efficient, scalable, and solvent-free protocol that aligns with modern principles of green chemistry, yielding the target compound quantitatively. The guide includes a detailed experimental workflow, characterization data, and a discussion on the critical aspect of tautomerism in the final product, making it an essential resource for researchers in synthetic chemistry and drug development.
Introduction: The Significance of 1-Phenyl-3-methyl-5-pyrazolone
1-Phenyl-3-methyl-5-pyrazolone (PMP), commercially known as Edaravone (Radicava), is a prominent heterocyclic compound with a well-established role in medicinal chemistry. It functions as a potent antioxidant and free radical scavenger, leading to its approval as an intravenous medication for aiding recovery after ischemic stroke and for the treatment of amyotrophic lateral sclerosis (ALS).[1] The pyrazolone core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Beyond its pharmaceutical applications, PMP serves as a crucial intermediate in the synthesis of various dyes and pigments.[3]
The classical and most direct route to this important molecule is the condensation reaction between ethyl acetoacetate and phenylhydrazine. This guide provides an in-depth analysis of this synthesis, emphasizing both theoretical understanding and practical execution for professionals in the field.
Mechanistic Insight: The Knorr Pyrazole Synthesis
The formation of 1-phenyl-3-methyl-5-pyrazolone from ethyl acetoacetate and phenylhydrazine is a classic example of the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[4] The reaction proceeds through a condensation mechanism involving the formation of a hydrazone intermediate followed by intramolecular cyclization.
Causality of Reactivity: Ethyl acetoacetate is a 1,3-dicarbonyl compound, possessing two electrophilic centers: a ketone and an ester carbonyl group. The ketone carbonyl is significantly more electrophilic and sterically accessible than the ester carbonyl, which is stabilized by resonance with the adjacent oxygen atom. Consequently, the initial nucleophilic attack by phenylhydrazine occurs selectively at the ketone position.
The reaction mechanism unfolds in three key steps:
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Regioselective Hydrazone Formation: The terminal nitrogen of phenylhydrazine performs a nucleophilic attack on the ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to yield a stable phenylhydrazone intermediate.
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Intramolecular Cyclization: The second nitrogen atom of the hydrazone moiety then acts as an intramolecular nucleophile, attacking the less reactive ester carbonyl group. This forms a five-membered heterocyclic intermediate.
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Elimination of Ethanol: The tetrahedral intermediate collapses, eliminating a molecule of ethanol to yield the final, stable 1-phenyl-3-methyl-5-pyrazolone ring.
Caption: Experimental workflow for solvent-free synthesis.
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Charging the Reactor: Place ethyl acetoacetate (28.1 mL, 28.63 g, 0.22 mol) into a 100 mL round-bottom flask equipped with a magnetic stirrer.
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Initial Cooling: Immerse the flask in an ice-water bath to cool the ethyl acetoacetate to 0°C. This is a critical control step to manage the initial exothermic reaction upon adding the phenylhydrazine.
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Reagent Addition: Begin stirring and add phenylhydrazine (19.66 mL, 21.63 g, 0.20 mol) dropwise at a rate of approximately 1 mL/min. Maintain the temperature near 0°C during the addition.
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Reaction Heating Stage 1: Once the addition is complete, remove the ice bath and heat the reaction mixture to 80°C. Continue stirring at this temperature for 1 hour.
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Reaction Heating Stage 2: Increase the temperature to 90°C and maintain for an additional 30 minutes to ensure the reaction goes to completion.
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Work-up and Isolation: Cool the flask to room temperature. The product will likely have solidified. Remove any volatile components (water, ethanol, and excess ethyl acetoacetate) using a rotary evaporator.
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Purification: Wash the resulting pale yellow solid with diethyl ether (20 mL) to remove any non-polar impurities. Filter and dry the solid product. This procedure typically yields the product quantitatively (approx. 34.8 g, ~100%). [1]
Data Presentation and Product Validation
A successful synthesis is validated by comparing the physical and spectroscopic data of the product with established literature values.
Stoichiometry and Physical Properties
| Compound | Formula | M.W. ( g/mol ) | Amount | Moles | M.P. (°C) |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 21.63 g | 0.20 | 19.5 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 28.63 g | 0.22 | -43 |
| Product (PMP) | C₁₀H₁₀N₂O | 174.20 | ~34.8 g | ~0.20 | 126-128 [1] |
Spectroscopic Characterization (in CDCl₃)
The identity of the synthesized 1-phenyl-3-methyl-5-pyrazolone is unequivocally confirmed by NMR spectroscopy. The data below corresponds to the dominant CH-tautomer in CDCl₃. [1]
| Data Type | Chemical Shift (δ ppm) | Signal Description | Assignment |
|---|---|---|---|
| ¹H NMR | 2.18 | singlet, 3H | Methyl group (-CH₃) |
| 3.42 | singlet, 2H | Methylene group (-CH₂-) in pyrazolone ring | |
| 7.17 | triplet, 1H | para-Proton of phenyl ring | |
| 7.38 | triplet, 2H | meta-Protons of phenyl ring | |
| 7.84 | doublet, 2H | ortho-Protons of phenyl ring | |
| ¹³C NMR | 16.6 | -C H₃ | |
| 42.6 | -C H₂- | ||
| 118.4 | ortho-Carbons of phenyl ring | ||
| 124.6 | para-Carbon of phenyl ring | ||
| 128.4 | meta-Carbons of phenyl ring | ||
| 137.6 | Quaternary carbon of phenyl ring (C-N) | ||
| 156.1 | Quaternary carbon in pyrazolone ring (C=N) |
| | 170.2 | | Carbonyl carbon (C=O) |
The close correlation of the experimentally obtained melting point and NMR spectra with the reference data provides a self-validating system, confirming the successful synthesis of the target compound with high purity.
Conclusion
This guide has detailed the synthesis of 1-phenyl-3-methyl-5-pyrazolone (Edaravone) from ethyl acetoacetate and phenylhydrazine, grounding the practical protocol within a firm theoretical framework. The Knorr pyrazole synthesis is a robust and reliable method, and the presented solvent-free adaptation offers exceptional efficiency, scalability, and adherence to green chemistry principles. By understanding the underlying mechanism, the rationale for regioselectivity, and the crucial role of tautomerism, researchers and drug development professionals can confidently execute this synthesis and fully characterize the resulting product, enabling further exploration of its significant therapeutic potential.
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